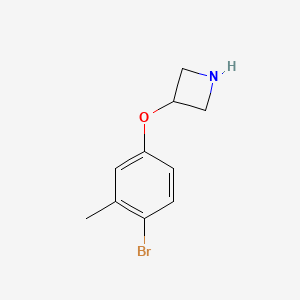

3-(4-Bromo-3-methylphenoxy)azetidine

Description

Properties

IUPAC Name |

3-(4-bromo-3-methylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7-4-8(2-3-10(7)11)13-9-5-12-6-9/h2-4,9,12H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCINJCNBKMRFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2CNC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Bromo-3-methylphenoxy)azetidine

Executive Summary

This guide provides a comprehensive technical overview of the synthetic pathways for producing 3-(4-bromo-3-methylphenoxy)azetidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The azetidine ring, particularly when functionalized at the 3-position with an aryloxy moiety, serves as a valuable building block in the development of novel therapeutic agents. This document details two primary, field-proven strategies for the core etherification step: the Mitsunobu reaction and the Williamson ether synthesis. The narrative explains the chemical rationale behind each pathway, provides detailed, step-by-step experimental protocols, and presents a comparative analysis to guide researchers and drug development professionals in selecting the optimal route for their specific objectives. The synthesis begins from commercially available precursors, proceeding through the formation of a protected intermediate, N-Boc-3-(4-bromo-3-methylphenoxy)azetidine, and culminates in a final deprotection step to yield the target compound.

Introduction

The azetidine motif is a strained four-membered heterocycle that has emerged as a crucial structural element in modern drug discovery.[1] Its rigid, three-dimensional structure allows it to act as a unique bioisostere for other common rings like phenyl or piperidine, often improving physicochemical properties such as solubility and metabolic stability. Specifically, 3-aryloxy azetidines are key pharmacophores in a range of biologically active molecules. The target molecule of this guide, 3-(4-bromo-3-methylphenoxy)azetidine, combines this valuable azetidine core with a substituted aromatic ring, providing a versatile intermediate for further functionalization via cross-coupling reactions at the bromine position. This guide offers an in-depth exploration of its synthesis, grounded in established organic chemistry principles.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 3-(4-bromo-3-methylphenoxy)azetidine reveals two primary disconnection points around the central ether linkage. This suggests two main forward-synthesis strategies originating from two key building blocks: a protected 3-hydroxyazetidine and 4-bromo-3-methylphenol.

Caption: Simplified workflow of the Mitsunobu reaction.

Experimental Protocol: Mitsunobu Etherification [2][3]1. In a dry round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-3-hydroxyazetidine (1.0 eq.), 4-bromo-3-methylphenol (1.1 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes). 2. Cool the solution to 0 °C in an ice bath. 3. Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution. 4. Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC for the consumption of starting materials. 5. Upon completion, concentrate the reaction mixture under reduced pressure. 6. The residue can be purified by column chromatography on silica gel. The byproduct, triphenylphosphine oxide (TPPO), is often less polar than the product and can be separated effectively.

Method 2: The Williamson Ether Synthesis Pathway

The Williamson ether synthesis is a classic and robust method for preparing ethers. [4][5]This pathway involves two discrete steps: activation of the alcohol and subsequent nucleophilic substitution.

Mechanism and Rationale: This Sₙ2 reaction requires a strong nucleophile (the phenoxide) and a substrate with a good leaving group. [6]Direct reaction with 3-hydroxyazetidine is not feasible as the hydroxyl group is a poor leaving group. Therefore, it must first be converted into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), which are excellent leaving groups. The phenoxide is generated separately by treating the phenol with a suitable base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Caption: Two-step workflow for the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis [7]Step 2a: Activation of N-Boc-3-hydroxyazetidine

-

Dissolve N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) and cool to 0 °C.

-

Add pyridine (1.5 eq.) followed by the slow addition of p-toluenesulfonyl chloride (1.2 eq.).

-

Stir the reaction at 0 °C for 1 hour, then at room temperature for 4-6 hours until the starting material is consumed (TLC).

-

Quench the reaction with water and extract with DCM. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

-

Dry over Na₂SO₄, filter, and concentrate to yield N-Boc-3-tosyloxyazetidine, which can often be used in the next step without further purification.

Step 2b: Nucleophilic Displacement

-

In a separate flask under nitrogen, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF).

-

Add a solution of 4-bromo-3-methylphenol (1.1 eq.) in DMF dropwise at 0 °C. Stir for 30 minutes to form the sodium phenoxide.

-

Add a solution of N-Boc-3-tosyloxyazetidine (from Step 2a, 1.0 eq.) in DMF to the phenoxide solution.

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

-

After cooling, quench the reaction by carefully adding water.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Dry, concentrate, and purify by silica gel chromatography.

| Parameter | Mitsunobu Reaction | Williamson Ether Synthesis |

| Key Reagents | PPh₃, DIAD/DEAD | TsCl/MsCl, NaH/K₂CO₃ |

| Steps | One-pot | Two steps (activation, displacement) |

| Conditions | Mild, neutral (0 °C to RT) | Basic, may require heating (60-80 °C) |

| Byproducts | Triphenylphosphine oxide, reduced azodicarboxylate | Sulfonate salts, excess base byproducts |

| Workup | Chromatography to remove TPPO can be challenging | Standard aqueous workup; chromatography |

| Advantages | High yield, mild conditions, one-pot procedure | Uses cheaper reagents, robust and scalable |

| Disadvantages | Expensive reagents, atom-inefficient | Harsher conditions, two separate reaction steps |

Part 3: Final Deprotection

The final step is the removal of the acid-labile Boc protecting group to yield the free secondary amine of the target molecule.

Mechanism and Rationale: The Boc group is readily cleaved under strong acidic conditions. [8]Protic acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) protonate the carbamate, leading to its collapse into the stable tert-butyl cation, carbon dioxide, and the desired amine salt. [9] Experimental Protocol: N-Boc Deprotection [9][10]1. Dissolve the purified N-Boc-3-(4-bromo-3-methylphenoxy)azetidine (1.0 eq.) in a suitable solvent such as dichloromethane or 1,4-dioxane. 2. Add an excess of a strong acid. Common choices are:

- 20-50% Trifluoroacetic acid (TFA) in DCM.

- 4M HCl in 1,4-dioxane.

- Stir the solution at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

- Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

- The resulting crude salt can be triturated with diethyl ether to induce precipitation.

- Filter the solid and wash with cold diethyl ether to obtain the desired product as a stable salt (e.g., hydrochloride or trifluoroacetate).

| Property | Expected Data |

| ¹H NMR (as HCl salt) | Peaks corresponding to azetidine ring protons (CH₂, CH), aromatic protons, and the methyl group. The amine protons may appear as a broad singlet. |

| ¹³C NMR | Resonances for the azetidine carbons, aromatic carbons (including C-Br and C-O), and the methyl carbon. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak for the free base. |

| Appearance | Typically a white to off-white solid (as a salt). |

Conclusion

The synthesis of 3-(4-bromo-3-methylphenoxy)azetidine can be reliably achieved through a sequence involving the coupling of N-Boc-3-hydroxyazetidine with 4-bromo-3-methylphenol, followed by acidic deprotection. Both the Mitsunobu reaction and the Williamson ether synthesis represent viable and robust pathways for the key etherification step. The choice between them depends on project-specific factors such as cost, scale, and sensitivity of the substrate to reaction conditions. The Mitsunobu reaction offers a milder, one-pot solution ideal for discovery chemistry, while the Williamson ether synthesis provides a more cost-effective and traditionally scalable alternative for process development. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize this valuable chemical intermediate.

References

- ChemicalBook. 4-Bromo-3-methylphenol synthesis.

- Ningbo Inno Pharmchem Co., Ltd. 4-Bromo-3-methylphenol: Synthesis and Chemical Reactivity for Advanced Synthesis.

- BenchChem. Synthesis of 3-(Phenoxymethyl)azetidine from N-Boc-3-hydroxyazetidine: An In-depth Technical Guide.

- National Center for Biotechnology Information. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.

- Ottokemi. 4-Bromo-3-methylphenol, 98%.

- Wikipedia. Mitsunobu reaction.

- Royal Society of Chemistry. A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Chemical Communications.

- Organic-Chemistry.org. Mitsunobu Reaction.

- ResearchGate. Strain-Release Arylations for the Bis-Functionalization of Azetidines.

- Organic Synthesis. Mitsunobu reaction.

- Semantic Scholar. Synthesis of Azidoanilines by the Buchwald-Hartwig Amination.

- ECHEMI. 14472-14-1, 4-Bromo-3-methylphenol Formula.

- National Institutes of Health. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation.

- Wikipedia. Williamson ether synthesis.

- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.

- Cambridge University Press. Williamson Ether Synthesis.

- Chemistry Steps. The Williamson Ether Synthesis.

- J&K Scientific LLC. Williamson Ether Synthesis.

- Organic Chemistry Portal. Azetidine synthesis.

- ResearchGate. Recent progress in synthesis of 3-functionalized azetidines.

- Master Organic Chemistry. The Williamson Ether Synthesis.

- National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.

- Ningbo Inno Pharmchem Co., Ltd. The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective.

- Serve Content. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES.

- Guidechem. 3-Hydroxyazetidine hydrochloride 18621-18-6 wiki.

- ChemicalBook. 3-Hydroxyazetidine hydrochloride synthesis.

- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.

- MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.

- Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.

- Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. jk-sci.com [jk-sci.com]

- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

physicochemical properties of 3-(4-Bromo-3-methylphenoxy)azetidine

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Bromo-3-methylphenoxy)azetidine

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel heterocyclic compound, 3-(4-Bromo-3-methylphenoxy)azetidine. As a molecule incorporating both a substituted phenoxy ether and an azetidine ring, it represents a structural motif of significant interest in modern medicinal chemistry. This document synthesizes predicted data with established, field-proven experimental protocols to offer a robust framework for its characterization. Key properties including lipophilicity (logP), solubility, and purity are discussed in the context of their direct impact on drug discovery metrics such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profiles. Detailed, step-by-step methodologies for experimental determination using High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC), and the shake-flask method are provided, explaining the scientific rationale behind each procedural step. This guide is intended to serve as an essential resource for researchers engaged in the synthesis, evaluation, and development of azetidine-based therapeutic candidates.

Introduction and Molecular Overview

In contemporary drug discovery, four-membered saturated heterocycles like azetidines have emerged as valuable scaffolds.[1] Their unique three-dimensional structure, serving as a bioisostere for other common rings, offers a powerful tool for medicinal chemists to optimize potency, selectivity, and physicochemical properties. When combined with a substituted aromatic ether linkage, as seen in 3-(4-Bromo-3-methylphenoxy)azetidine, the resulting molecule presents a unique profile of lipophilicity, hydrogen bonding capability, and metabolic stability that warrants thorough investigation.

The control and understanding of physicochemical properties are central to improving a compound's Absorption, Distribution, Metabolism, Elimination, and Toxicological (ADMET) profile, which is a critical determinant of clinical success.[2] This guide provides the foundational data and experimental workflows necessary to fully characterize 3-(4-Bromo-3-methylphenoxy)azetidine.

Molecular Structure:

Caption: Chemical structure of 3-(4-Bromo-3-methylphenoxy)azetidine.

Core Physicochemical Properties

The following table summarizes the calculated and predicted physicochemical properties for 3-(4-Bromo-3-methylphenoxy)azetidine. These values are derived from computational models and serve as essential starting points for experimental verification. They are critical for predicting a compound's behavior in biological systems.[2][3]

| Property | Predicted/Calculated Value | Implication in Drug Discovery |

| Molecular Formula | C₁₀H₁₂BrNO | Defines the elemental composition. |

| Molecular Weight | 242.11 g/mol | Falls well within the limits suggested by Lipinski's Rule of Five for good oral bioavailability.[4] |

| Predicted logP | 2.5 - 3.5 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.[5] |

| Predicted pKa | 7.5 - 8.5 (Azetidine N) | The azetidine nitrogen is basic and will be protonated at physiological pH, impacting solubility and receptor interactions. |

| Predicted Aqueous Solubility | Low to Moderate | The brominated aromatic ring reduces solubility, while the ionizable azetidine can enhance it at lower pH.[6] |

| Topological Polar Surface Area | 21.3 Ų | Suggests excellent potential for passive oral absorption and blood-brain barrier penetration. |

| Rotatable Bonds | 2 | Low conformational flexibility, which can be favorable for binding affinity. |

Spectroscopic Profile & Structural Elucidation

The identity and purity of 3-(4-Bromo-3-methylphenoxy)azetidine can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton spectrum is expected to be highly characteristic. Protons on the azetidine ring will likely appear as multiplets in the 3.0-5.0 ppm range, influenced by the adjacent oxygen and nitrogen atoms.[1] Aromatic protons will resonate in the 6.8-7.5 ppm region, showing splitting patterns dictated by the bromo and methyl substituents. A sharp singlet corresponding to the methyl group (CH₃) should appear upfield, around 2.0-2.5 ppm.

-

¹³C-NMR: The carbonyl carbon is a key indicator in some azetidine derivatives, but is absent here.[7] Key signals will include those from the azetidine ring carbons (40-70 ppm), the aromatic carbons (110-160 ppm), and the methyl carbon (~20 ppm).

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming molecular weight and identifying key structural features.

-

Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the mass spectrum will exhibit a characteristic molecular ion region with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2).[8][9] This isotopic signature is a definitive indicator of a monobrominated compound.

-

Fragmentation: Common fragmentation pathways for halogenated organic compounds may be observed, providing further structural confirmation.[10]

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

-

C-O-C Ether Stretch: As a phenyl alkyl ether, the molecule is expected to show a strong, characteristic C-O-C asymmetric stretching absorption band in the 1200-1300 cm⁻¹ region.[11][12]

-

Aromatic C=C and C-H Bends: Absorptions corresponding to the aromatic ring's C=C stretching will appear around 1600 cm⁻¹, and out-of-plane C-H bending bands in the 650-910 cm⁻¹ region will indicate the substitution pattern on the benzene ring.[13]

Experimental Determination Protocols

To move beyond prediction, the following protocols provide robust, validated methods for determining the critical .

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for purity analysis in the pharmaceutical industry because it effectively separates the main compound from any impurities arising from synthesis or degradation.[14][15] A reverse-phase method is chosen due to the compound's moderate polarity.

Workflow Diagram:

Caption: Standard workflow for purity analysis using reverse-phase HPLC.

Step-by-Step Protocol:

-

Mobile Phase Preparation: Prepare a filtered and degassed mobile phase, typically a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) to ensure sharp peaks.

-

Standard Solution: Accurately weigh ~1 mg of the reference standard and dissolve it in the mobile phase to a final concentration of 1 mg/mL.

-

Sample Solution: Prepare the test sample in the same manner as the standard solution.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample and standard solutions. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.[16]

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC provides a highly accurate melting point (Tm) by measuring the heat flow required to raise a sample's temperature compared to a reference.[17] The onset of the endothermic peak provides a precise Tm, and the peak's shape can indicate purity.[18]

Workflow Diagram:

Caption: Workflow for determining melting point via DSC.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the dried compound into a Tzero aluminum pan.[19]

-

Encapsulation: Place the corresponding lid on the pan and hermetically seal it using a sample press. This prevents any loss of material during heating.

-

Instrument Loading: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The temperature range should bracket the expected melting point.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.[20]

Aqueous Solubility Determination by Shake-Flask Method

Causality: The shake-flask method is the definitive technique for determining thermodynamic equilibrium solubility.[21] It measures the saturation concentration of a compound in a specific medium after sufficient time has been allowed for a true equilibrium to be established between the dissolved and solid states.[22]

Workflow Diagram:

Caption: The gold-standard shake-flask workflow for solubility.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of excess solid is crucial for ensuring saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours. This duration is necessary to ensure equilibrium is reached.[23]

-

Separation: After equilibration, remove the vials and separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.45 µm filter.

-

Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[22]

-

Calculation: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Lipophilicity (logP) Determination by Shake-Flask Method

Causality: Lipophilicity, expressed as logP, is a critical parameter for predicting drug absorption and distribution.[4] The shake-flask method directly measures the partitioning of a compound between a lipophilic solvent (n-octanol) and an aqueous phase (water or buffer), providing the most reliable logP value.[24][25]

Workflow Diagram:

Caption: Experimental workflow for logP determination.

Step-by-Step Protocol:

-

Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (pH 7.4) and vice-versa by mixing them overnight and then separating the layers. This ensures the thermodynamic activity of each solvent is not altered during the experiment.

-

Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to facilitate partitioning, then centrifuge to ensure complete separation of the two phases.

-

Analysis: Carefully remove an aliquot from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[5]

Conclusion

3-(4-Bromo-3-methylphenoxy)azetidine is a compound with a promising physicochemical profile for drug discovery applications. Its calculated properties, including a molecular weight under 500, moderate lipophilicity, and low polar surface area, align well with the general guidelines for orally bioavailable drug candidates. The provided spectroscopic information and detailed experimental protocols form a comprehensive framework for its empirical validation. By applying these rigorous analytical methods, researchers can confidently establish the identity, purity, solubility, and lipophilicity of this molecule, enabling informed decisions in the progression of hit-to-lead and lead optimization campaigns.

References

- Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.

- BenchChem. (2025).

-

Garrido, C. L., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting. [Link]

-

Chemistry LibreTexts. (2020). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

Bio-protocol. (2024). LogP / LogD shake-flask method. Protocols.io. [Link]

-

Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH. [Link]

-

Slideshare. (n.d.). Solubility & Method for determination of solubility. Slideshare. [Link]

-

Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

Jadhav, D. S. (2013). Solubility Determination in Drug Discovery and Development. PharmaTutor. [Link]

-

Al-Hourani, B. J., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). PubMed Central. [Link]

-

Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]

-

Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. [Link]

-

Mastelf. (2025). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Mastelf. [Link]

-

Purdue College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC). Purdue University. [Link]

-

de Magalhães, J. C., et al. (2007). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. [Link]

-

Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). DNAS. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. [Link]

-

Royal Society of Chemistry. (2023). Chapter 1: Physicochemical Properties. RSC Publishing. [Link]

-

Liu, X., et al. (2023). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. MDPI. [Link]

-

Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Online. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

-

Ghelani, S. K., et al. (2014). Thermal transition and thermodynamic analysis of macromolecules using differential scanning calorimetry. PubMed Central. [Link]

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. moravek.com [moravek.com]

- 15. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 16. pharmtech.com [pharmtech.com]

- 17. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. engineering.purdue.edu [engineering.purdue.edu]

- 20. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

- 21. lup.lub.lu.se [lup.lub.lu.se]

- 22. pharmatutor.org [pharmatutor.org]

- 23. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]

- 24. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to 3-(4-Bromo-3-methylphenoxy)azetidine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(4-Bromo-3-methylphenoxy)azetidine, a substituted azetidine derivative with potential applications in medicinal chemistry. The document will delve into its chemical structure, nomenclature, potential synthetic pathways, and its relevance within the broader context of drug discovery, supported by established scientific principles and literature.

Core Molecular Identity: Structure and Nomenclature

The foundational step in understanding any chemical entity is to unequivocally define its structure and name according to internationally recognized standards.

Chemical Structure

The chemical structure of 3-(4-Bromo-3-methylphenoxy)azetidine is characterized by a central four-membered saturated nitrogen-containing heterocycle, the azetidine ring. This ring is substituted at the 3-position with a phenoxy group, which in turn is substituted with a bromine atom at the 4-position and a methyl group at the 3-position of the phenyl ring.

Below is a two-dimensional representation of the molecule:

Caption: 2D Chemical Structure of 3-(4-Bromo-3-methylphenoxy)azetidine

IUPAC Nomenclature

The systematic name for this compound, following the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is 3-(4-Bromo-3-methylphenoxy)azetidine .

-

Azetidine : This is the parent heterocycle, a four-membered ring containing one nitrogen atom.[1][2][3]

-

3- : This locant indicates that the substitution is on the third atom of the azetidine ring (numbering starts from the nitrogen atom).

-

(4-Bromo-3-methylphenoxy) : This describes the substituent attached to the azetidine ring.

-

phenoxy : An oxygen atom connected to a phenyl group.

-

4-Bromo-3-methyl : This indicates the substitution pattern on the phenyl ring, with a bromine atom at position 4 and a methyl group at position 3.

-

Synthesis Strategies: Constructing the Azetidine Core

The synthesis of substituted azetidines can be challenging due to the inherent ring strain of the four-membered ring.[4] However, several general methods have been developed and can be adapted for the synthesis of 3-(4-Bromo-3-methylphenoxy)azetidine.[5][6] A plausible synthetic route would involve the reaction of a protected 3-hydroxyazetidine with a suitably substituted phenol.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the ether linkage, leading back to 3-hydroxyazetidine and 4-bromo-3-methylphenol.

Caption: Retrosynthetic approach for 3-(4-Bromo-3-methylphenoxy)azetidine.

Exemplary Synthetic Protocol: Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for forming carbon-oxygen bonds and is well-suited for this transformation.

Step-by-Step Protocol:

-

Protection of Azetidine Nitrogen: The nitrogen of 3-hydroxyazetidine is first protected, commonly with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions.

-

Mitsunobu Coupling: To a solution of N-Boc-3-hydroxyazetidine and 4-bromo-3-methylphenol in a suitable aprotic solvent (e.g., tetrahydrofuran), triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) are added at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove reagents and byproducts. Purification is typically achieved by column chromatography.

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, 3-(4-Bromo-3-methylphenoxy)azetidine.

Caption: Workflow for the synthesis of 3-(4-Bromo-3-methylphenoxy)azetidine via the Mitsunobu reaction.

Physicochemical Properties and Data

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₀H₁₂BrNO | Defines the elemental composition. |

| Molecular Weight | 242.11 g/mol | Influences absorption and distribution; generally, lower molecular weight is preferred. |

| XLogP3 | ~2.5-3.0 | A measure of lipophilicity, which affects solubility, permeability, and metabolism. |

| Topological Polar Surface Area (TPSA) | ~21.3 Ų | Relates to hydrogen bonding potential and membrane permeability.[7] |

| Hydrogen Bond Donors | 1 (from the azetidine NH) | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 2 (from the azetidine N and ether O) | Influences solubility and receptor binding. |

Relevance in Drug Discovery and Medicinal Chemistry

The azetidine scaffold is increasingly recognized as a valuable building block in modern drug discovery.[8][9][10][11][12] Its incorporation into molecules can offer several advantages over more common five- and six-membered rings.

The Azetidine Motif as a Bioisostere

Azetidines can serve as bioisosteres for other cyclic amines like pyrrolidine and piperidine. The unique structural features of the azetidine ring, including its rigidity and three-dimensional vectoral projection of substituents, can lead to improved pharmacological properties.[10]

Impact on Physicochemical Properties

The presence of the azetidine ring can enhance aqueous solubility and reduce the lipophilicity of a molecule compared to larger carbocyclic or heterocyclic analogs. This is a desirable attribute in drug design, as it can lead to improved pharmacokinetic profiles.[10]

Potential Therapeutic Applications

Substituted azetidines are found in a number of approved drugs and clinical candidates across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[10][12] The specific substitution pattern of 3-(4-Bromo-3-methylphenoxy)azetidine, featuring a halogenated and methylated phenyl ring, provides vectors for further chemical modification and exploration of structure-activity relationships (SAR). The bromo-substituent, in particular, can be a handle for further synthetic diversification through cross-coupling reactions.[13]

Conclusion

3-(4-Bromo-3-methylphenoxy)azetidine represents a novel chemical entity with potential for exploration in drug discovery programs. Its synthesis is achievable through established chemical methodologies. The incorporation of the azetidine scaffold, combined with the specific substitution on the phenoxy ring, provides a unique chemical space for the development of new therapeutic agents. This guide serves as a foundational resource for researchers interested in the synthesis and application of this and related substituted azetidine compounds.

References

-

PubChem. 3-((3-Bromo-4-methylbenzyl)oxy)azetidine. National Center for Biotechnology Information. Available from: [Link]

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available from: [Link]

-

Hillier, M. C., & Chen, C. Y. (2006). A General Method for the Synthesis of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenoxy)azetidine. PubChem. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. Available from: [Link]

-

Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. Available from: [Link]

-

PubChem. (n.d.). Azetidine. National Center for Biotechnology Information. Available from: [Link]

-

Sarpong, R., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. National Institutes of Health. Available from: [Link]

-

West, F. G., & Bott, T. M. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1). Available from: [Link]

-

Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Azetidine. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-[(4-Bromothiophen-2-yl)methyl]azetidine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-[5-Bromo-2-(4-fluoro-phenoxy)-phenoxy]-azetidine. PubChem. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(4-bromophenoxy)azetidine (C9H10BrNO). Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PubMed Central. Available from: [Link]

-

PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

Sources

- 1. Azetidine - Wikipedia [en.wikipedia.org]

- 2. Azetidine [webbook.nist.gov]

- 3. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Azetidine synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-(4-Fluorophenoxy)azetidine | C9H10FNO | CID 21428730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lifechemicals.com [lifechemicals.com]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Bromo-3-methylphenoxy)azetidine: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 3-(4-Bromo-3-methylphenoxy)azetidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, plausible synthetic routes, and expected analytical characteristics.

Introduction: The Significance of the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in pharmaceutical research. Their inherent ring strain and three-dimensional structure provide a unique conformational rigidity that can enhance the pharmacological properties of a molecule. The incorporation of an azetidine moiety can lead to improved metabolic stability, increased binding affinity to biological targets, and enhanced solubility. Consequently, the azetidine scaffold is a privileged structure in modern drug discovery, appearing in a range of clinically approved drugs and investigational compounds. 3-Substituted azetidines, in particular, serve as versatile building blocks for the synthesis of complex molecular architectures.

Chemical Properties of 3-(4-Bromo-3-methylphenoxy)azetidine

This section details the fundamental chemical properties of 3-(4-Bromo-3-methylphenoxy)azetidine, which are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₁₀H₁₂BrNO |

| Molecular Weight | 242.11 g/mol |

| IUPAC Name | 3-(4-Bromo-3-methylphenoxy)azetidine |

| CAS Number | Not available |

| Appearance | Expected to be a solid or oil |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, methanol, and DMSO |

Synthesis of 3-(4-Bromo-3-methylphenoxy)azetidine: A Proposed Synthetic Protocol

Core Synthetic Strategy

The overarching strategy involves a two-step sequence starting from the commercially available N-Boc-3-hydroxyazetidine and 4-bromo-3-methylphenol.

Caption: General synthetic scheme for 3-(4-Bromo-3-methylphenoxy)azetidine.

Method 1: Mitsunobu Reaction

The Mitsunobu reaction is a versatile and widely used method for the conversion of alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[1] This reaction is particularly effective for the formation of aryl ethers from phenols and alcohols.

Reaction Scheme:

-

Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and 4-bromo-3-methylphenol (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (PPh₃) (1.2 eq).

-

Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the cooled solution. The reaction mixture may develop a characteristic orange or yellow color.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-(4-bromo-3-methylphenoxy)azetidine.

-

Deprotection: Dissolve the purified N-Boc-3-(4-bromo-3-methylphenoxy)azetidine in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) and stir at room temperature for 1-2 hours.

-

Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as the trifluoroacetate salt. Alternatively, neutralize with a base (e.g., saturated aqueous sodium bicarbonate) and extract with an organic solvent to obtain the free base.

Method 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classical and robust method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide or sulfonate.[2] In this context, the hydroxyl group of N-Boc-3-hydroxyazetidine is first converted to a better leaving group, such as a tosylate or mesylate, which then reacts with the phenoxide of 4-bromo-3-methylphenol.

Reaction Scheme:

-

Formation of the Tosylate: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine in anhydrous DCM at 0 °C, add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise. Allow the reaction to stir at room temperature until completion (monitored by TLC). Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-Boc-3-tosyloxyazetidine.

-

Phenoxide Formation: In a separate flask, dissolve 4-bromo-3-methylphenol (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF). Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) and stir at room temperature to form the corresponding phenoxide.

-

Coupling Reaction: Add the crude N-Boc-3-tosyloxyazetidine to the solution of the phenoxide. Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup and Purification: Cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

-

Deprotection: Follow the deprotection procedure as described in step 5 and 6 of the Mitsunobu protocol.

Expected Analytical Characterization

The structural confirmation of 3-(4-Bromo-3-methylphenoxy)azetidine would rely on standard spectroscopic techniques. The following are the expected analytical data based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic protons of the 4-bromo-3-methylphenyl group would appear as a set of multiplets or distinct signals in the aromatic region (δ 6.8-7.5 ppm).

-

The methyl protons on the aromatic ring would present as a singlet around δ 2.3 ppm.

-

The methine proton of the azetidine ring (CH-O) is expected to be a multiplet around δ 4.8-5.0 ppm.

-

The methylene protons of the azetidine ring (CH₂) would likely appear as two distinct multiplets or triplets in the range of δ 3.8-4.2 ppm.

-

The N-H proton of the azetidine ring would be a broad singlet, with its chemical shift dependent on the solvent and concentration.

-

-

¹³C NMR:

-

Aromatic carbons would be observed in the region of δ 110-160 ppm. The carbon attached to the bromine (C-Br) and the carbon attached to the oxygen (C-O) would have characteristic chemical shifts.

-

The methyl carbon would appear around δ 15-20 ppm.

-

The methine carbon of the azetidine ring (CH-O) is expected around δ 65-75 ppm.

-

The methylene carbons of the azetidine ring (CH₂) would be in the range of δ 45-55 ppm.

-

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for the protonated molecule [M+H]⁺ (C₁₀H₁₃BrNO⁺) would be a key identifier. The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) would be a definitive feature.

Infrared (IR) Spectroscopy

-

N-H stretch: A broad absorption band around 3300-3400 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

-

C=C stretch (aromatic): Absorptions around 1500-1600 cm⁻¹.

-

C-O stretch (aryl ether): A strong band in the region of 1200-1250 cm⁻¹.

-

C-Br stretch: An absorption in the fingerprint region, typically below 700 cm⁻¹.

Applications in Research and Drug Discovery

3-(4-Bromo-3-methylphenoxy)azetidine represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The key structural features that make it attractive for drug discovery include:

-

Azetidine Ring: Provides a rigid scaffold that can be used to orient substituents in a defined three-dimensional space, potentially leading to enhanced target engagement.

-

Aryloxy Linkage: The ether linkage is generally stable to metabolic degradation.

-

Bromo and Methyl Substituents: The bromine atom offers a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a library of analogs. The methyl group provides a point of steric and electronic modification.

The overall structure of 3-(4-Bromo-3-methylphenoxy)azetidine makes it a promising starting point for the development of novel ligands for a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Conclusion

This technical guide provides a detailed overview of the chemical properties, proposed synthetic routes, and expected analytical characteristics of 3-(4-Bromo-3-methylphenoxy)azetidine. The synthetic protocols, based on the well-established Mitsunobu and Williamson ether synthesis reactions, offer reliable pathways for the preparation of this and related 3-aryloxyazetidine derivatives. The versatile chemical nature of this compound, particularly the presence of the reactive bromine atom, makes it a highly valuable intermediate for the synthesis of novel chemical entities in the pursuit of new therapeutic agents.

References

- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.

- Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (1), 1–28.

- Cheekatla, S. R., et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry2023.

-

Oreate AI. Understanding Aze Medications: The Role of Azetidine Derivatives. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. [Link]

- Singh, G. S., & Pheko, T. Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy2008, 70(3), 595–600.

-

Grokipedia. Mitsunobu reaction. [Link]

Sources

A Technical Guide to the Solubility of 3-(4-Bromo-3-methylphenoxy)azetidine in Organic Solvents for Drug Development Professionals

Foreword: The Imperative of Solubility in Modern Drug Discovery

In the intricate journey of drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are foundational to its ultimate success. Among these, solubility stands as a paramount attribute, profoundly influencing a candidate's bioavailability, manufacturability, and overall therapeutic potential.[1][2][3] A compound that cannot be adequately dissolved and delivered to its site of action is, for all practical purposes, inert, regardless of its in vitro potency. This guide provides a comprehensive exploration of the solubility of a novel compound, 3-(4-Bromo-3-methylphenoxy)azetidine, within the context of organic solvents—a critical consideration for synthesis, purification, and formulation development. While specific experimental data for this compound is not publicly available, this document will equip researchers, scientists, and drug development professionals with the theoretical framework, predictive insights, and experimental protocols necessary to approach this challenge with scientific rigor.

Physicochemical Profile and Predicted Solubility Behavior of 3-(4-Bromo-3-methylphenoxy)azetidine

A molecule's structure is the primary determinant of its solubility. A qualitative analysis of 3-(4-Bromo-3-methylphenoxy)azetidine's functional groups offers initial insights into its likely behavior in various organic solvents.

-

Azetidine Ring: This small, saturated heterocyclic amine introduces a degree of polarity and is a potential hydrogen bond acceptor. The nitrogen atom can also act as a weak base.

-

Phenoxy Group: The ether linkage and the aromatic ring contribute to the molecule's lipophilicity and potential for π-π stacking interactions.

-

Bromo and Methyl Substituents: The bromo group increases the molecular weight and polarizability, while the methyl group enhances lipophilicity.

Overall, the molecule possesses a balance of polar and non-polar characteristics, suggesting that its solubility will be highly dependent on the specific properties of the organic solvent. It is anticipated to exhibit greater solubility in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions and potentially accept hydrogen bonds.

Predictive Approaches to Solubility: In Silico Screening

Before embarking on resource-intensive experimental studies, computational models offer a valuable first pass at estimating solubility.[4][5][6] These in silico tools can rapidly screen a wide range of solvents, helping to prioritize experimental work.

Quantitative Structure-Property Relationship (QSPR) Models: These models correlate a compound's structural features with its known solubility in different solvents to predict the solubility of new compounds.[7] Machine learning algorithms, such as deep neural networks and gradient boosting, have shown increasing accuracy in predicting solubility in organic solvents.[4][7][8]

Thermodynamic Models (e.g., COSMO-RS): Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method that uses quantum chemical calculations to predict thermodynamic properties, including solubility, from first principles.[4][6] This approach can be particularly useful for understanding the specific molecular interactions that govern the dissolution process.

The following diagram illustrates the logical workflow for integrating predictive modeling with experimental solubility determination.

Caption: Predictive and Experimental Solubility Workflow.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[9][10] This technique measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Materials and Equipment

-

Solute: 3-(4-Bromo-3-methylphenoxy)azetidine (solid, high purity)

-

Solvents: A range of representative organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane) of analytical grade or higher.

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-(4-Bromo-3-methylphenoxy)azetidine to a series of vials, ensuring a visible amount of undissolved solid remains.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker/incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The presence of solid material at the end of this period confirms that a saturated solution has been achieved.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of 3-(4-Bromo-3-methylphenoxy)azetidine in each solvent.

-

Analyze both the standard solutions and the filtered saturated solutions using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the saturated solutions by interpolating their analytical response on the calibration curve.

-

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table.

| Organic Solvent | Polarity Index | Dielectric Constant (ε) | Solubility (mg/mL) at 25 °C | Solubility (M) at 25 °C |

| Heptane | 0.1 | 1.9 | Experimental Value | Calculated Value |

| Toluene | 2.4 | 2.4 | Experimental Value | Calculated Value |

| Dichloromethane | 3.1 | 9.1 | Experimental Value | Calculated Value |

| Ethyl Acetate | 4.4 | 6.0 | Experimental Value | Calculated Value |

| Acetone | 5.1 | 20.7 | Experimental Value | Calculated Value |

| Acetonitrile | 5.8 | 37.5 | Experimental Value | Calculated Value |

| Isopropanol | 3.9 | 18.3 | Experimental Value | Calculated Value |

| Ethanol | 4.3 | 24.6 | Experimental Value | Calculated Value |

| Methanol | 5.1 | 32.7 | Experimental Value | Calculated Value |

Interpretation and Application in Drug Development

The solubility data obtained is instrumental in several key areas of drug development:

-

Process Chemistry: The choice of solvents for reaction, work-up, and crystallization is directly informed by solubility data.[9] High solubility is desirable for reaction media, while a steep solubility-temperature profile is advantageous for crystallization.

-

Formulation Development: For oral dosage forms, understanding solubility in biorelevant media is crucial. For parenteral formulations, solubility in pharmaceutically acceptable co-solvents or vehicles is a primary consideration.[3]

-

Preclinical Studies: In early-stage in vitro and in vivo studies, ensuring the compound is fully dissolved in the vehicle is essential for accurate and reproducible results.[2] Poor solubility can lead to artificially low potency or efficacy readings.[11]

The following diagram illustrates the relationship between the molecular structure of 3-(4-Bromo-3-methylphenoxy)azetidine and the factors governing its solubility.

Caption: Factors Influencing Compound Solubility.

Conclusion

While a definitive solubility profile for 3-(4-Bromo-3-methylphenoxy)azetidine requires empirical determination, a thorough understanding of its structural attributes, coupled with modern predictive tools, allows for a rational and efficient approach to experimental design. The methodologies outlined in this guide provide a robust framework for generating the high-quality solubility data that is indispensable for advancing a promising compound through the drug development pipeline. The interplay between predictive modeling and meticulous experimental work represents the cornerstone of modern pharmaceutical science, enabling informed decision-making and accelerating the delivery of new therapeutics to patients.

References

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. [Link]

-

ResearchGate. (2021). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

PubMed. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

-

Drug Discovery News. (n.d.). Substance solubility. [Link]

-

Kerns, E. H., & Di, L. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug-like Properties: Concepts, Structure, and Methods for Drug Discovery. Academic Press. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 198751. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Basic Fundamentals of Drug Delivery. IntechOpen. [Link]

-

ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

Sources

- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 2. books.rsc.org [books.rsc.org]

- 3. ucd.ie [ucd.ie]

- 4. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 6. d-nb.info [d-nb.info]

- 7. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. bmglabtech.com [bmglabtech.com]

The Azetidine Scaffold: A Technical Guide to Unlocking Novel Research Applications

Abstract

The four-membered nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry. Its inherent ring strain, conformational rigidity, and unique three-dimensional geometry offer a compelling toolkit for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the potential research applications of substituted azetidines, delving into the strategic rationale for their use, key synthetic methodologies, and their demonstrated impact on the pharmacokinetic and pharmacodynamic properties of bioactive molecules. We will examine case studies where the azetidine moiety has been instrumental in overcoming drug design challenges and provide detailed experimental protocols for the synthesis of these valuable compounds.

The Strategic Value of the Azetidine Moiety in Drug Design

The decision to incorporate an azetidine ring into a lead compound is a strategic one, driven by the unique physicochemical properties imparted by this small, strained heterocycle. Unlike its larger, more flexible counterparts such as pyrrolidine and piperidine, the azetidine scaffold offers a distinct set of advantages that can be leveraged to address common challenges in drug discovery.

Conformational Rigidity and Pre-organization

The puckered nature of the azetidine ring restricts the conformational freedom of its substituents. This pre-organization of pharmacophoric elements into a bioactive conformation can lead to a significant increase in binding affinity for the target protein by reducing the entropic penalty upon binding.[1] This principle is a cornerstone of modern drug design, where locking a molecule into its active conformation is a key strategy for enhancing potency and selectivity.

A Tool for Modulating Physicochemical Properties

The introduction of an azetidine ring can favorably alter a molecule's physicochemical profile. As a small, polar heterocycle, it can increase aqueous solubility and reduce lipophilicity compared to larger carbocyclic or heterocyclic analogues.[2] This is particularly beneficial for developing drugs targeting the central nervous system (CNS), where a delicate balance of lipophilicity is required to cross the blood-brain barrier.[1]

Bioisosteric Replacement: A Gateway to Novel Chemical Space

Substituted azetidines serve as excellent bioisosteres for other common functional groups and heterocyclic rings. This strategic replacement can lead to improved metabolic stability, enhanced target engagement, and the exploration of novel chemical space.[2] For instance, replacing a piperidine or pyrrolidine ring with an azetidine can subtly alter the molecule's shape and vector projections of its substituents, leading to improved interactions with the target.[2]

Key Synthetic Methodologies for Accessing Substituted Azetidines

Historically, the synthesis of the strained azetidine ring posed a significant challenge. However, recent advancements in synthetic organic chemistry have provided a robust toolbox for the efficient and often stereoselective construction of functionalized azetidines.

Palladium-Catalyzed Intramolecular C(sp³)–H Amination

A powerful and elegant method for the synthesis of azetidines involves the palladium-catalyzed intramolecular amination of C(sp³)–H bonds. This approach allows for the direct conversion of a typically unreactive C-H bond into a C-N bond, thereby forming the azetidine ring. The use of a directing group, such as a picolinamide (PA), is often employed to control the regioselectivity of the C-H activation step.

Experimental Protocol: Palladium-Catalyzed Intramolecular C(sp³)–H Amination

-

Step 1: Substrate Preparation: Synthesize the N-picolinamide-protected amine substrate bearing a γ-C(sp³)–H bond.

-

Step 2: Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the amine substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), and an oxidant such as PhI(OAc)₂ (1.2 equiv).

-

Step 3: Solvent and Base Addition: Add a suitable solvent, such as toluene, followed by a base, for example, Li₂CO₃ (2.0 equiv).

-

Step 4: Reaction Execution: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Step 5: Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired substituted azetidine.

Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a thermodynamic driving force for the synthesis of 3-substituted azetidines. The reaction of ABBs with a wide range of nucleophiles and electrophiles leads to the regioselective opening of the strained bicyclic system, providing a versatile entry point to a diverse array of functionalized azetidines.

Experimental Protocol: Strain-Release Synthesis of a 3-Substituted Azetidine

-

Step 1: In situ Generation of ABB: Prepare a solution of 1-azabicyclo[1.1.0]butane in a suitable solvent like THF. This is often generated in situ from a precursor such as 2,3-dibromopropylamine.

-

Step 2: Nucleophilic Addition: Cool the ABB solution to a low temperature (e.g., -78 °C) under an inert atmosphere. Slowly add the desired nucleophile (e.g., an organolithium or Grignard reagent, 1.1 equiv) and allow the reaction to stir for a specified time.

-

Step 3: Quenching: Quench the reaction by the addition of a suitable electrophile or a proton source (e.g., saturated aqueous NH₄Cl).

-

Step 4: Work-up and Purification: Allow the reaction to warm to room temperature. Perform an aqueous work-up, extracting the product with an organic solvent. Dry the combined organic layers, concentrate, and purify the crude product by chromatography to obtain the 3-substituted azetidine.

Data-Driven Insights: The Impact of the Azetidine Scaffold

The theoretical advantages of incorporating an azetidine ring are substantiated by a growing body of quantitative data from medicinal chemistry programs.

Enhancing Potency: A Case Study of STAT3 Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology. In a study aimed at developing small-molecule STAT3 inhibitors, the replacement of a proline linker with an azetidine ring led to a significant enhancement in potency.[3]

| Compound/Analog | Linker | STAT3 DNA-Binding IC₅₀ (µM) |

| BP-1-102 | Proline | 6.8 |

| Azetidine Analog 5a | Azetidine | 0.55 |

| Azetidine Analog 5o | Azetidine | 0.38 |

Table 1: Comparison of STAT3 inhibitory potency of a proline-containing compound versus its azetidine-containing analogs. Data sourced from reference[3].

Improving Physicochemical and Pharmacokinetic Properties

The substitution of larger rings with an azetidine can lead to marked improvements in key drug-like properties.

| Property | Piperidine Analog | Pyrrolidine Analog | Azetidine Analog |

| pKa | ~11.22 | ~11.27 | ~8.5-9.5 |

| logP (calculated) | Higher | Moderate | Lower |

| Aqueous Solubility | Lower | Moderate | Higher |

| Metabolic Stability | Variable | Variable | Generally Improved |

Table 2: A generalized comparison of the physicochemical properties of analogous compounds containing piperidine, pyrrolidine, and azetidine rings. The data is a composite from multiple sources and general chemical principles.[2][4]

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate key workflows and relationships.

Conclusion and Future Outlook

The azetidine scaffold has firmly established itself as a valuable tool in the arsenal of medicinal chemists and drug discovery scientists. Its unique combination of conformational rigidity, favorable physicochemical properties, and synthetic accessibility has paved the way for its incorporation into a new generation of therapeutics. The continued development of novel synthetic methodologies will undoubtedly further expand the diversity of accessible substituted azetidines, opening up new avenues for exploring chemical space and addressing unmet medical needs. For researchers in the pharmaceutical sciences, a deep understanding of the strategic application and synthesis of azetidines is no longer just an advantage, but a necessity for innovative drug design.

References

- The Azetidine Scaffold: A Cornerstone in the Design of CNS Active Compounds. (2025). Benchchem.

- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (2025). Benchchem.

-

Examples of azetidine-based bioisosters. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry.

-

Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022).

- Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks.

- Radical strain-release photocatalysis for the synthesis of azetidines. (2024).

- Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. (2020). The Journal of Organic Chemistry.

- Alkyl Azetidines Via Batch and Flow Photochemistry. (2025). Organic Letters.

- Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. (2025). PubMed.

- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd

- Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring. (2020). Semantic Scholar.

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.

- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry.

-

Synthesis of 2-acylazetidines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

- Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. (2025). ChemRxiv.

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PubMed Central.

- Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. (2025). Benchchem.

- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PubMed Central.

-

Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

- Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. (n.d.). Organic & Biomolecular Chemistry.

-

Pyrrole, pyrrolidine, pyridine, piperidine, and azepine alkaloids. (n.d.). Sci-Hub. Retrieved January 20, 2026, from [Link]

Sources

The Azetidine Scaffold: A Technical Guide to its Discovery, Synthesis, and Ascendance in Medicinal Chemistry

Abstract

The azetidine ring, a four-membered nitrogenous heterocycle, has transitioned from a synthetic novelty to a privileged scaffold in modern drug discovery. Its unique conformational rigidity, imparted by significant ring strain, and its sp³-rich three-dimensional character provide distinct advantages in optimizing the physicochemical and pharmacokinetic profiles of therapeutic candidates. This guide offers a comprehensive technical overview for researchers and drug development professionals, charting the history of azetidine chemistry from its initial synthesis to the discovery of its natural counterparts. We will delve into the evolution of synthetic methodologies, contrasting classical ring-closure reactions with modern, highly efficient strategies such as C-H activation and strain-release chemistry. Through detailed protocols, comparative data, and mechanistic diagrams, this document elucidates the causality behind experimental choices and showcases the profound impact of the azetidine motif on contemporary pharmacology, as evidenced by its incorporation into several FDA-approved drugs.

Introduction: The Azetidine Scaffold - A Privileged Motif in Drug Discovery

The azetidine is the smallest saturated nitrogen-containing heterocycle that possesses a remarkable balance of chemical stability and inherent reactivity.[1] This four-membered ring's properties are largely dictated by a considerable ring strain of approximately 25.4 kcal/mol, a value intermediate between the highly reactive aziridines (27.7 kcal/mol) and the more flexible, unreactive pyrrolidines (5.4 kcal/mol).[2] This unique energetic state makes the azetidine ring stable enough for convenient handling and incorporation into complex molecules, yet susceptible to specific ring-opening reactions under appropriate conditions, offering a gateway to diverse chemical transformations.[2]